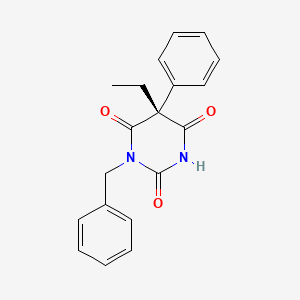

(R)-Benzylphenobarbital

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H18N2O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

(5R)-1-benzyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C19H18N2O3/c1-2-19(15-11-7-4-8-12-15)16(22)20-18(24)21(17(19)23)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,20,22,24)/t19-/m1/s1 |

InChI Key |

DZVQJRKACDFACI-LJQANCHMSA-N |

Isomeric SMILES |

CC[C@]1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of R Benzylphenobarbital

Historical Development of Chiral Barbiturate (B1230296) Synthesis

The history of barbiturates dates back to 1864, with the synthesis of malonylurea (barbituric acid) by Adolf von Baeyer. nih.gov This was achieved by combining urea (B33335) with malonic acid. nih.govmdpi.com However, the pharmacological potential of barbiturates was not realized until 1903, when Josef von Mering and Emil Fischer discovered the hypnotic properties of 5,5-diethylbarbituric acid, later known as barbital. mdpi.com This discovery spurred the synthesis of over 2,500 different barbiturate analogs in the following years. pressbooks.pub

The synthesis of barbiturates generally involves the reaction of a disubstituted malonic ester with urea. pressbooks.pub The substituents on the 5-position of the barbituric acid ring are crucial for the compound's pharmacological activity. mdpi.com The introduction of a chiral center at this C-5 position led to the investigation of chiral barbiturates. Early work by Knabe was pivotal in this area, focusing on the separation and determination of the absolute configurations of N-methylbarbiturates like mephobarbital. nih.gov These early studies demonstrated that the different enantiomers of chiral barbiturates possessed distinct biological activities. nih.govnih.gov For instance, with methylphenobarbital, the S-(+)-isomer was found to be the active hypnotic agent, while the R-(-)-enantiomer was inactive. nih.gov This highlighted the importance of developing methods to obtain enantiomerically pure barbiturates.

Asymmetric Synthesis Approaches for (R)-Benzylphenobarbital

The preparation of enantiomerically pure this compound can be achieved through various asymmetric synthesis strategies. These methods aim to create the desired stereoisomer directly, avoiding the need for subsequent resolution of a racemic mixture.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis involves temporarily incorporating a chiral molecule into the synthetic route. This auxiliary group directs the stereochemical outcome of a subsequent reaction, after which it is removed. While the search results provide general information on the synthesis of chiral molecules, specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not explicitly available in the provided context. However, this well-established strategy in asymmetric synthesis would theoretically involve attaching a chiral auxiliary to a precursor of the barbiturate ring or to one of the substituents, influencing the stereoselective alkylation or acylation at the C-5 position.

Asymmetric Catalysis in Benzylphenobarbital Ring Closure

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. researchgate.net This approach utilizes a chiral catalyst to control the stereochemistry of a reaction, such as the ring closure to form the barbiturate nucleus. Recent research has focused on the enantioselective catalytic transformations of barbituric acid derivatives. mdpi.comresearchgate.net These methods often involve the use of chiral metal complexes or organocatalysts to facilitate cycloaddition or annulation reactions, leading to the construction of chiral heterocyclic scaffolds from barbituric acid precursors. mdpi.comresearchgate.net For the synthesis of this compound, this would entail a catalyzed reaction that selectively forms the (R)-enantiomer during the formation of the pyrimidine (B1678525) ring.

Chiral Resolution Techniques for Enantiopure this compound

Chiral resolution is a common method for obtaining pure enantiomers from a racemic mixture. This approach involves separating the two enantiomers of a compound.

Diastereomeric Salt Formation

A classical and widely used technique for resolving racemic mixtures of acidic or basic compounds is through the formation of diastereomeric salts. nih.gov In this method, the racemic mixture of an acidic compound like Benzylphenobarbital is reacted with a single, pure enantiomer of a chiral base (a resolving agent). This reaction produces two diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. nih.gov This difference in solubility allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the pure this compound can be recovered by treatment with an acid to remove the chiral base.

Another significant method for separating enantiomers is chiral chromatography. nih.govijsra.net This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. ijsra.net High-performance liquid chromatography (HPLC) with a chiral column is a common application of this principle for the resolution of racemic drugs. nih.govijsra.net

Compound Information

| Compound Name |

| This compound |

| Malonylurea (Barbituric Acid) |

| 5,5-diethylbarbituric acid (Barbital) |

| Mephobarbital |

| Methylphenobarbital |

| Urea |

| Malonic Acid |

| Benzylphenobarbital |

Detailed Research Findings

| Synthetic Approach | Key Features |

| Historical Synthesis | Based on the condensation of a disubstituted malonic ester with urea. pressbooks.pub |

| Asymmetric Catalysis | Utilizes chiral metal complexes or organocatalysts for enantioselective ring formation or transformations of barbituric acid derivatives. mdpi.comresearchgate.net |

| Diastereomeric Salt Formation | Involves reacting the racemic barbiturate with a chiral resolving agent to form separable diastereomeric salts. nih.gov |

| Chiral Chromatography | Employs a chiral stationary phase to separate enantiomers based on differential interactions. nih.govijsra.net |

Kinetic Resolution Strategies

Kinetic resolution is a pivotal technique for the separation of enantiomers from a racemic mixture. This process relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. While specific kinetic resolution strategies for this compound are not extensively detailed in the provided search results, the synthesis of racemic N-3-benzyl-phenobarbital has been achieved in high yields (90%). researchgate.net The resolution of its enantiomers is a critical step for its use as a potent and selective inhibitor of certain enzymes. researchgate.net

Further research into enzymatic or chemo-catalytic kinetic resolution methods could provide more efficient pathways to this compound. These methods often involve enzymes like lipases or esterases, or chiral metal complexes that can selectively catalyze a reaction on one enantiomer, leaving the other unmodified and thus separable.

Chromatographic Chiral Separation (Preparative Scale)

For the isolation of pure enantiomers on a larger scale, preparative chromatography is the method of choice. This technique is essential for obtaining the quantities of this compound needed for in-depth biological studies. nih.govmdpi.com

The separation of N-3-benzyl-phenobarbital enantiomers has been successfully accomplished using high-performance liquid chromatography (HPLC). researchgate.net A study reported the use of an (R,R) Whelk-O1 column for this purpose. researchgate.net This type of chiral stationary phase (CSP) is known for its broad applicability in separating various classes of chiral compounds. hplc.eu The mobile phase composition and flow rate are critical parameters that are optimized to achieve baseline separation of the enantiomers. For instance, in one reported method, the (+)- and (-)-enantiomers of N-3-benzyl-phenobarbital were eluted at 5.0 and 12.0 minutes, respectively. researchgate.net

The scalability of chiral HPLC methods is a key consideration for preparative separations. interchim.com The transition from analytical to preparative scale involves using larger columns and higher flow rates while maintaining the separation efficiency. hplc.eu Polysaccharide-based CSPs are also widely used for preparative chiral separations due to their high loading capacity and excellent selectivity. chromatographytoday.comphenomenex.com

Table 1: Preparative Chiral HPLC Parameters for Benzylphenobarbital Enantiomers

| Parameter | Value | Reference |

| Column | (R,R) Whelk-O1 | researchgate.net |

| Mobile Phase | Not specified | researchgate.net |

| Elution Time (+)-enantiomer | 5.0 min | researchgate.net |

| Elution Time (-)-enantiomer | 12.0 min | researchgate.net |

Enantiomeric Purity Assessment During Synthesis (Methodologies)

Ensuring the enantiomeric purity of this compound is crucial for its application as a selective inhibitor. researchgate.netresearchgate.net Several analytical techniques are employed to determine the enantiomeric excess (e.e.) during and after the synthesis. ic.ac.uk

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC is a cornerstone for assessing enantiomeric purity. nih.govnih.gov The development of a robust chiral HPLC method involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation of the enantiomers. chromatographytoday.com

For benzylphenobarbital derivatives, polysaccharide-based CSPs and Pirkle-type columns have demonstrated effectiveness. researchgate.nethplc.eu The choice of mobile phase, often a mixture of alkanes and alcohols for normal-phase chromatography or aqueous buffers with organic modifiers for reversed-phase, significantly impacts the resolution. hplc.euchromatographytoday.com The detection is typically performed using a UV detector. nih.gov The development of methods compatible with mass spectrometry (LC-MS) is also increasingly important for enhanced sensitivity and selectivity. chromatographytoday.comuef.fi

Table 2: Key Considerations for Chiral HPLC Method Development

| Factor | Description | Reference |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives), Pirkle-type (e.g., Whelk-O1) | researchgate.nethplc.euchromatographytoday.com |

| Mobile Phase | Normal-phase (e.g., hexane/isopropanol) or Reversed-phase (e.g., water/methanol with additives) | hplc.euchromatographytoday.com |

| Detection | UV, Mass Spectrometry (MS) | chromatographytoday.comnih.gov |

| Method Validation | Linearity, precision, accuracy, and recovery studies are essential. | nih.gov |

Chiral Gas Chromatography (GC) Method Development

Chiral Gas Chromatography (GC) is another powerful technique for the separation and quantification of enantiomers, provided the analyte is volatile and thermally stable. ic.ac.ukgcms.cz The use of chiral capillary columns, often coated with cyclodextrin (B1172386) derivatives, allows for the separation of enantiomers. gcms.czwisc.edu

Method development in chiral GC focuses on optimizing the temperature program and carrier gas flow rate to maximize the separation factor (α) and resolution (Rs) between the enantiomeric peaks. wisc.edusigmaaldrich.com While specific GC methods for this compound are not detailed in the provided results, the general principles of chiral GC method development are applicable. gcms.czwisc.edu Retention indices are valuable for compound identification in chiral GC. wisc.edu

Cellular and Subcellular Distribution Studies (In Vitro Models):

Neuronal Uptake and Efflux Mechanisms:Specific studies detailing the mechanisms of neuronal uptake and efflux of this compound are absent from the available research.

Therefore, the requested article focusing on these specific molecular and cellular mechanisms of this compound cannot be generated with scientifically accurate and detailed research findings as per the provided outline.

Subcellular Localization in Neural Cells

Direct studies on the subcellular localization of this compound in neural cells are not available. However, based on its primary presumed target, the GABA-A receptor, we can infer its likely distribution.

GABA-A receptors are primarily located on the postsynaptic membrane of neurons at inhibitory synapses. jneurosci.org However, they are also found on extrasynaptic membranes, where they mediate tonic inhibition. frontiersin.org Electron microscopy studies have shown that GABA-A receptors are concentrated along the plasma membrane of neuronal cell bodies (somata) and dendrites. jneurosci.orgjneurosci.org Immunoreactivity for GABA-A receptors has also been observed in the cisternae of the endoplasmic reticulum and in Golgi saccules, suggesting sites of synthesis and processing before transport to the cell surface. jneurosci.org

Given that this compound is a lipid-soluble molecule, it would be expected to readily cross the blood-brain barrier and neuronal cell membranes. patsnap.com Its primary site of action would be at the plasma membrane where GABA-A receptors are located, both at synaptic and extrasynaptic sites. Its interaction with voltage-gated ion channels also implies a localization at the plasma membrane of axons and dendrites. frontiersin.org The high lipid solubility also suggests potential partitioning into cellular lipid bilayers, which could influence membrane properties and the function of embedded proteins. acnp.org

Data Tables

Table 1: Inhibitory Effects of (-)-N-3-Benzylphenobarbital (NBPB) on Human Cytochrome P450 Isoforms

| CYP Isoform | IC₅₀ (μM) | Inhibition Type |

| CYP2C19 | 0.25 | Competitive |

| CYP1A2 | >100 | Weak |

| CYP2A6 | >100 | Weak |

| CYP2B6 | 62 | Weak |

| CYP2C8 | 34 | Weak |

| CYP2C9 | 19 | Weak |

| CYP2D6 | >100 | Weak |

| CYP3A4 | 89 | Weak |

| Data from Cai et al. (2004) nih.gov |

Table 2: Comparative Effects of Phenobarbital (B1680315) on Neuronal Ion Channels

| Ion Channel | Effect | Functional Consequence |

| GABA-A Receptor | Potentiation (increased channel open time) | Enhanced synaptic inhibition |

| AMPA/Kainate Receptors | Blockade | Reduced excitatory neurotransmission |

| Voltage-Gated Na⁺ Channels | Inhibition | Reduced neuronal excitability and repetitive firing |

| Voltage-Gated Ca²⁺ Channels | Inhibition | Decreased neurotransmitter release |

Pharmacological Research Findings

In Vitro Studies

In vitro studies have been fundamental in elucidating the pharmacological profile of (R)-Benzylphenobarbital. Research using human liver microsomes and cDNA-expressed enzymes has demonstrated that the two enantiomers of benzylphenobarbital exhibit markedly different activities. researchgate.net One study found that (-)-N-3-Benzyl-phenobarbital (the R-enantiomer) and (+)-N-3-benzyl-nirvanol were highly potent, competitive inhibitors of recombinant CYP2C19. researchgate.net In contrast, their corresponding antipodes were 20- to 60-fold less potent, highlighting a significant stereoselectivity in the interaction with the enzyme. researchgate.net

Enzyme Inhibition Profile

The most significant research finding for this compound is its potent and selective inhibition of the CYP2C19 enzyme. nih.gov Detailed kinetic studies have quantified this inhibitory activity against a panel of major human Cytochrome P450 enzymes. The data clearly show that this compound has a high affinity for CYP2C19 while displaying substantially weaker interactions with other key drug-metabolizing enzymes.

One pivotal study reported a half-maximal inhibitory concentration (IC₅₀) value of 0.25 µM and an inhibition constant (Kᵢ) of 0.12 µM for CYP2C19-mediated S-mephenytoin 4'-hydroxylation. nih.gov In stark contrast, the IC₅₀ values for other major CYP isoforms were significantly higher, indicating much weaker inhibition. nih.gov This high degree of selectivity for CYP2C19 over other enzymes, including those within the same subfamily like CYP2C9, established this compound as a valuable tool for in vitro metabolism studies. nih.gov

| CYP Isoform | IC₅₀ (µM) | Type of Inhibition |

|---|---|---|

| CYP2C19 | 0.25 | Competitive |

| CYP2C9 | 19 | Weak |

| CYP2C8 | 34 | Weak |

| CYP2B6 | 62 | Weak |

| CYP3A4 | 89 | Weak |

| CYP1A2 | >100 | Weak |

| CYP2A6 | >100 | Weak |

| CYP2D6 | >100 | Weak |

Pharmacokinetic and Metabolic Research on R Benzylphenobarbital Preclinical Focus

In Vitro Metabolic Stability and Metabolite Identification

In vitro studies have been crucial in elucidating the metabolic profile of (R)-Benzylphenobarbital, particularly its interaction with hepatic enzymes. These studies form the foundation for predicting its metabolic fate in vivo.

Hepatic Microsomal and Cytosolic Stability

Characterization of Phase I and Phase II Metabolic Pathways (Enzymatic Transformations)

Detailed studies characterizing the specific Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic pathways of this compound are not available in the reviewed scientific literature. Phase I metabolism typically introduces or exposes functional groups, making the compound more polar, while Phase II metabolism involves the conjugation of these groups with endogenous molecules to facilitate excretion. wikipedia.orgnih.govpharmaguideline.com For phenobarbital (B1680315), the parent compound, metabolism is known to occur via hydroxylation (a Phase I reaction) followed by glucuronidation (a Phase II reaction). nih.gov However, it cannot be assumed that this compound follows the identical metabolic route without specific experimental evidence. The enzymatic transformations leading to the formation of specific metabolites of this compound have yet to be reported.

Preclinical In Vivo Pharmacokinetic Profiling (Animal Models)

Preclinical in vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity.

Distribution Profile in Animal Tissues and Organs (e.g., Brain Penetration)

Specific data on the tissue distribution of this compound in animal models is not present in the available literature. Distribution studies are critical for understanding where a compound goes in the body and for assessing its potential to reach its pharmacological target.

For the parent compound, phenobarbital, studies in rats have shown that it distributes to various organs at different rates, with much slower penetration into the brain compared to the liver and kidneys. nih.gov However, the addition of the benzyl (B1604629) group in this compound could significantly alter its physicochemical properties, such as lipophilicity, which in turn would influence its tissue distribution and ability to cross the blood-brain barrier. nih.govnih.gov Therefore, dedicated preclinical studies are required to determine the specific tissue and organ distribution profile of this compound, including its concentration in the central nervous system. Without such data, its potential for CNS activity based on brain penetration cannot be confirmed.

Excretion Pathways in Animal Models (Renal, Biliary)

Detailed preclinical studies specifically outlining the renal and biliary excretion pathways of this compound in animal models are not extensively available in the public domain. However, general principles of xenobiotic elimination and data from its parent compound, phenobarbital, can offer some context. The excretion of drugs and their metabolites typically occurs through renal (urine) and/or biliary (feces) routes. For phenobarbital, elimination involves both the excretion of the unchanged drug in urine and metabolic conversion to more water-soluble compounds that are then excreted. nih.gov The extent to which the addition of a benzyl group at the N-3 position and the specific (R)-enantiomeric configuration influence these pathways—for instance, by altering protein binding, susceptibility to transporters, or metabolic stability—has not been fully elucidated in preclinical in vivo studies. Stereoselectivity can play a role in all aspects of pharmacokinetics, including excretion. nih.gov

Enantioselective Metabolism Studies

The metabolism of Benzylphenobarbital is highly enantioselective, with significant differences observed between the (R)- and (S)-enantiomers, particularly in their interaction with cytochrome P450 enzymes. In vitro studies have been pivotal in demonstrating this differential metabolism.

Research has shown that the enantiomers of N-3-benzyl derivatives of phenobarbital exhibit markedly different potencies as inhibitors of CYP2C19. Specifically, (-)-N-3-Benzylphenobarbital, which corresponds to the (R)-enantiomer, is a significantly more potent inhibitor of this enzyme than its antipode, the (S)-enantiomer. nih.gov Studies using human liver microsomes and recombinant CYP enzymes have established that the inhibitory activity resides predominantly with one enantiomer. The Ki value for the inhibition of recombinant CYP2C19 by (-)-N-3-Benzylphenobarbital was found to be 79 nM, whereas its antipode was 20- to 60-fold less potent. nih.gov This pronounced difference underscores the stereoselective nature of the metabolic interaction.

The primary enzyme responsible for the metabolism of many barbiturates is CYP2C19, and the stereochemical structure of the substrate is a critical determinant of the binding affinity and metabolic turnover. slideshare.net While comprehensive in vivo preclinical studies detailing the full metabolic profile of each enantiomer are limited, the in vitro data strongly suggest that the (R)-enantiomer would be a more potent modulator of CYP2C19-mediated metabolism in an in vivo setting.

| Enantiomer | Enzyme | Inhibitory Constant (Ki) | Relative Potency |

|---|---|---|---|

| (R)-(-)-N-3-Benzylphenobarbital | Recombinant CYP2C19 | 79 nM | High |

| (S)-(+)-N-3-Benzylphenobarbital | Recombinant CYP2C19 | >1580 nM (estimated 20-fold less potent) | Low |

The stereoselective interaction of this compound with metabolic enzymes is most prominently characterized by its potent and selective inhibition of CYP2C19. This property has been consistently demonstrated across multiple in vitro studies.

(-)-N-3-Benzyl-phenobarbital (NBPB), the (R)-enantiomer, has been validated as a potent and selective competitive inhibitor of CYP2C19 in human liver microsomes. nih.gov In these studies, this compound showed a low IC50 value of 0.25 µM and a Ki value of 0.12 µM for the inhibition of CYP2C19-mediated S-mephenytoin 4'-hydroxylation. nih.gov In contrast, its inhibitory effects on other major cytochrome P450 isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2D6, and CYP3A4, were significantly weaker, with much higher IC50 values. nih.gov

The high degree of selectivity for CYP2C19, particularly by the (R)-enantiomer, is a notable feature. For instance, at a concentration of 0.3 µM, (-)-N-3-benzyl-phenobarbital inhibited approximately 80% of CYP2C19 activity, while having a minimal effect (less than 16% inhibition) on a panel of other P450 isoforms. nih.gov This makes this compound a valuable research tool for in vitro reaction phenotyping studies to determine the contribution of CYP2C19 to the metabolism of new chemical entities. nih.gov

Information regarding the potential for stereoselective enzyme induction by the enantiomers of Benzylphenobarbital is not as well-documented as their inhibitory effects. Phenobarbital itself is a known inducer of various CYP enzymes, but whether this property is retained, altered, or exhibits stereoselectivity in its N-3-benzyl derivative requires further investigation.

| CYP Isoform | IC50 (µM) | Ki (µM) | Type of Inhibition |

|---|---|---|---|

| CYP2C19 | 0.25 | 0.12 | Competitive |

| CYP1A2 | >100 | Not Determined | Weak |

| CYP2A6 | >100 | Not Determined | Weak |

| CYP2B6 | 62 | Not Determined | Weak |

| CYP2C8 | 34 | Not Determined | Weak |

| CYP2C9 | 19 | Not Determined | Weak |

| CYP2D6 | >100 | Not Determined | Weak |

| CYP3A4 | 89 | Not Determined | Weak |

Structure Activity Relationship Sar Studies of R Benzylphenobarbital and Analogs

Identification of Key Pharmacophoric Features

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. For (R)-Benzylphenobarbital, the key pharmacophoric elements are primarily associated with the N-substituted benzyl (B1604629) group and the core barbiturate (B1230296) ring system.

The benzyl group attached to the nitrogen atom of the phenobarbital (B1680315) scaffold is a critical determinant of its pharmacological activity. While phenobarbital itself is a potent anticonvulsant, the addition of the N-benzyl moiety significantly alters its properties. SAR studies on analogous N-benzyl-containing anticonvulsants, such as lacosamide, have provided insights that can be extrapolated to understand the role of this group in this compound. nih.govacs.org

The primary role of the benzyl group is likely to engage in hydrophobic and van der Waals interactions within a specific pocket of the target receptor. nih.gov Its aromatic nature and size allow it to fit into complementary non-polar regions of the binding site, potentially increasing the affinity and residence time of the molecule.

Research on related N-benzyl compounds indicates that there is considerable structural latitude at the 4'-position (para position) of the phenyl ring. nih.gov Modifications at this site with non-bulky substituents, regardless of their electronic properties (electron-donating or electron-withdrawing), often result in compounds that retain or even exceed the activity of the parent molecule. nih.gov This suggests the 4'-position may be oriented towards the solvent or a region of the receptor that can accommodate various functional groups. Conversely, substitutions at the 2'- (ortho) or 3'- (meta) positions can lead to a decrease in activity, likely due to steric hindrance that disrupts the optimal binding conformation. nih.gov

| Analog of this compound | Modification (Hypothetical) | Predicted Impact on Activity | Rationale |

| Analog A | 4'-Fluoro substitution on benzyl group | Activity likely retained or enhanced | Small, non-bulky group at the 4'-position is well-tolerated and can enhance hydrophobic interactions. nih.gov |

| Analog B | 4'-Methoxy substitution on benzyl group | Activity likely retained | A non-bulky group that can be accommodated in the binding pocket without significant disruption. nih.gov |

| Analog C | 2'-Methyl substitution on benzyl group | Activity likely decreased | Potential for steric clash within the binding site, preventing optimal orientation. nih.gov |

| Analog D | Removal of benzyl group (forms Phenobarbital) | Activity profile changes | The benzyl group is key for specific hydrophobic interactions; its removal alters the binding mode and potency. |

This table is illustrative, drawing parallels from SAR studies of other N-benzyl anticonvulsants to predict outcomes for this compound analogs.

The barbiturate core is the foundational scaffold responsible for the general pharmacological class of the compound. Decades of research have established a clear SAR for the barbiturate ring, which is directly applicable to analogs of this compound. The key features are:

N-Alkylation/Arylation: As seen in this compound, substitution on one of the imide nitrogens (N1 or N3) is possible. Such substitutions can alter the compound's lipophilicity and metabolic profile. The introduction of the benzyl group at N3 modifies the interaction with the receptor and metabolic enzymes. nih.govresearchgate.net

Modifications at C2: The carbonyl oxygen at the C2 position is a key feature. Replacing this oxygen with sulfur to create a thiobarbiturate significantly increases lipophilicity. This generally leads to a faster onset of action but a shorter duration.

| Modification Site | Structural Change | General Effect on Barbiturate Activity |

| C5 Position | Both H atoms replaced with alkyl/aryl groups | Essential for activity. Mono-substitution leads to inactive tautomers. |

| C5 Position | Introduction of an aryl group (e.g., phenyl) | Often enhances anticonvulsant activity. |

| C5 Position | Increasing alkyl chain length/branching | Increases lipophilicity and potency, but may shorten duration of action. |

| N1 or N3 Position | Substitution with an alkyl or benzyl group | Increases lipophilicity; modifies onset and duration of action. |

| C2 Position | Replacement of oxygen with sulfur (Thiobarbiturate) | Increases lipophilicity; results in rapid onset and short duration. |

Computational Chemistry and Molecular Modeling Approaches

Computational techniques are invaluable for elucidating the interactions between this compound and its target receptors at an atomic level. These methods provide a theoretical framework to interpret SAR data and guide the design of new analogs. The primary target for barbiturates is the GABA-A receptor, where they act as positive allosteric modulators. nih.govwikipedia.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would utilize high-resolution crystal or cryo-EM structures of the GABA-A receptor. nih.gov Barbiturates are known to bind to allosteric sites in the transmembrane domain (TMD) of the GABA-A receptor, distinct from the benzodiazepine (B76468) binding site. nih.govnih.gov

The docking process would involve:

Preparation of the Receptor: A structural model of a relevant GABA-A receptor isoform (e.g., α1β2γ2) is prepared. The putative binding pocket, often located at the interface between subunits in the TMD (such as the β+/α− interface), is defined. nih.gov

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

Docking Simulation: A docking algorithm systematically samples various conformations and orientations of the ligand within the binding site, scoring each pose based on a function that estimates binding affinity.

The results of such simulations would predict the binding mode of this compound, identifying key interactions such as hydrogen bonds with backbone amides or side-chain residues and hydrophobic interactions involving the benzyl and phenyl groups. For example, the simulation might show the benzyl group occupying a deep hydrophobic pocket while the barbiturate ring forms hydrogen bonds with residues lining the subunit interface. researchgate.net

| Computational Step | Purpose | Expected Outcome for this compound |

| Receptor Selection | Choose a relevant GABA-A receptor subtype model (e.g., α1β2γ2). | Provides the atomic coordinates of the biological target. |

| Binding Site Definition | Identify the putative barbiturate binding pocket in the transmembrane domain. nih.gov | Defines the search space for the docking algorithm. |

| Ligand Docking | Predict the most stable binding pose of this compound. | A 3D model of the ligand-receptor complex. |

| Interaction Analysis | Identify key amino acid residues involved in binding. | Highlights specific hydrogen bonds, hydrophobic, and van der Waals interactions stabilizing the complex. nih.gov |

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can explore the dynamic behavior of the ligand-receptor complex over time. osti.gov An MD simulation would begin with the best-docked pose of this compound in the GABA-A receptor, solvated in a system mimicking the cellular environment (water and a lipid bilayer). researchgate.net

By simulating the movements of all atoms over nanoseconds or microseconds, MD can:

Assess Binding Stability: Determine if the initial docked pose is stable or if the ligand shifts to a more favorable conformation. zenodo.org

Reveal Conformational Changes: Show how the binding of this compound induces subtle conformational changes in the receptor, which is the basis of allosteric modulation.

Characterize Water's Role: Identify the role of individual water molecules in mediating interactions between the ligand and the receptor.

Calculate Binding Free Energy: Employ methods like MM/PBSA or free energy perturbation to provide a more accurate estimate of the binding affinity.

These simulations provide a deeper understanding of the binding mechanism, explaining how the presence of the ligand can stabilize the open-channel state of the GABA-A receptor. chalcogen.ro

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govconicet.gov.ar For this compound and its analogs, a QSAR model could be developed to predict anticonvulsant activity.

The process involves:

Data Set Collection: A series of this compound analogs with experimentally measured biological activities (e.g., anticonvulsant ED₅₀ values) is compiled.

Descriptor Calculation: For each analog, various physicochemical properties, known as molecular descriptors, are calculated. These can include electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) parameters.

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to create an equation that correlates a combination of descriptors with the observed biological activity. analchemres.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

A hypothetical QSAR equation might look like: log(1/ED₅₀) = c₁(logP) - c₂(Molar Volume) + c₃*(σ_para) + constant

This equation would imply that activity increases with lipophilicity (logP) and with electron-withdrawing substituents at the para-position of the benzyl ring (σ_para), but decreases with molecular size (Molar Volume). Such a model is a powerful tool for predicting the activity of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts.

Pharmacophore Generation and Screening

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For anticonvulsant agents, several pharmacophore models have been proposed to rationalize the structural requirements for activity. One widely recognized model, initially proposed by Dimmock and later refined by Pandeya, identifies key features necessary for anticonvulsant action. This model includes two hydrophobic binding sites, a hydrogen-bonding site, and an electron-donor moiety. nih.gov

This compound aligns well with this established anticonvulsant pharmacophore:

Hydrophobic Sites: The phenyl and benzyl groups at the C-5 and N-3 positions, respectively, serve as the requisite hydrophobic domains. These bulky, lipophilic groups are crucial for interaction with hydrophobic pockets within the target receptor or enzyme.

Hydrogen-Bonding Site: The imide protons (-NH-) within the barbiturate ring can act as hydrogen bond donors, while the carbonyl oxygens (-C=O) can function as hydrogen bond acceptors. These features are critical for anchoring the molecule to its biological target.

Electron-Donor Moiety: The carbonyl groups of the barbiturate ring can also serve as electron-donor atoms, contributing to the electronic interactions required for binding and activity. nih.gov

The generation of a specific pharmacophore model for this compound would involve computational methods using the known three-dimensional structure of the molecule. This model would define the precise spatial relationships (distances and angles) between these key features.

Once a validated pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns. researchgate.net Large chemical databases containing millions of compounds can be rapidly filtered to identify molecules that match the pharmacophoric features of this compound. This process, known as ligand-based virtual screening, allows for the efficient identification of novel chemical scaffolds that are structurally diverse from the original template but possess a high probability of exhibiting similar anticonvulsant activity. Hits from the virtual screen can then be prioritized for acquisition or synthesis and subsequent biological testing, accelerating the discovery of new lead compounds.

Design and Synthesis of Modified Analogs for SAR Probing

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of analogs of this compound involves strategic modifications to its core components: the benzyl moiety and the barbiturate ring.

The general synthesis of phenobarbital analogs often begins with a suitably substituted malonic ester. For instance, the synthesis of phenobarbital itself involves the alkylation of phenylmalonic ester with ethyl bromide. A similar strategy can be employed to introduce various substituents at the C-5 position of the barbiturate ring. Subsequent N-alkylation can introduce the benzyl group or its modified versions at the N-1 or N-3 position. The choice of synthetic route depends on the desired modification and the commercial availability of starting materials.

Strategic Modifications to the Benzyl Moiety

The benzyl group at the N-3 position of this compound offers a prime location for structural modification to probe its contribution to biological activity. While extensive SAR studies specifically on the benzyl group of N-3-benzylphenobarbital for anticonvulsant activity are not widely published, valuable insights can be drawn from related classes of anticonvulsant agents. For example, studies on (R)-N-benzyl 2-acetamido-3-methoxypropionamide derivatives have shown that substitutions on the benzyl ring significantly impact anticonvulsant potency in the maximal electroshock (MES) seizure model. nih.govunc.edu

Strategic modifications could include:

Electronic Effects: Introducing electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -F, -CF₃) at the ortho-, meta-, or para-positions of the benzyl ring to explore the influence of electronics on activity.

Steric Effects: Varying the size of the substituent (e.g., -H, -F, -Cl, -Br, -I) to determine the spatial tolerance of the binding site.

Hydrophobicity/Hydrophilicity: Incorporating polar groups (e.g., -OH, -NH₂) or extending alkyl chains to modulate the lipophilicity of the molecule, which can affect both target binding and pharmacokinetic properties.

| Substituent (at 4'-position) | Relative Anticonvulsant Activity (MES Model) | Key Observation |

|---|---|---|

| -H (Unsubstituted) | High | Baseline potent activity. |

| -F | Very High | Small, electron-withdrawing group enhances potency. unc.edu |

| -Cl | Very High | Slightly larger halogen also well-tolerated and potent. unc.edu |

| -CH₃ | High | Small, electron-donating group maintains high activity. unc.edu |

| -CF₃ | Very High | Electron-withdrawing group leads to exceptional activity. unc.edu |

| -Phenyl | Very High | Larger hydrophobic group can be surprisingly potent. unc.edu |

Substitutions on the Barbiturate Ring

The barbiturate ring is a critical component for the activity of this class of drugs, and its substitution pattern dictates the pharmacological profile. The SAR for barbiturates is well-established and provides a clear guide for designing analogs. youtube.comnih.gov

C-5 Position: Disubstitution at the C-5 position is essential for sedative-hypnotic and anticonvulsant activity. The nature of these substituents significantly influences lipophilicity and, consequently, the onset and duration of action. youtube.comnih.gov For phenobarbital, these are an ethyl and a phenyl group. Replacing the phenyl group with other aromatic or alicyclic groups is a common strategy to modulate potency. youtube.com Introducing polar functional groups at this position generally abolishes activity.

N-1 and N-3 Positions: The hydrogen atoms on the nitrogen atoms are weakly acidic. Substitution at these positions affects the compound's pKa and lipophilicity. Methylation at the N-1 position (as in mephobarbital) can maintain or slightly alter the anticonvulsant profile. youtube.com The introduction of the benzyl group at N-3 in this compound is a key modification from the parent phenobarbital structure.

C-2 Position: The carbonyl group at C-2 is important for activity. Replacing the oxygen with a sulfur atom to create a thiobarbiturate (e.g., thiopental) significantly increases lipophilicity. This leads to a more rapid onset and shorter duration of action, a profile typically associated with anesthetics rather than long-acting anticonvulsants. youtube.com

| Position of Modification | Type of Modification | Impact on Activity/Properties |

|---|---|---|

| C-5 | Both H atoms replaced with alkyl/aryl groups | Essential for CNS depressant activity. |

| C-5 | Increasing total carbons of substituents (to a point) | Increases lipophilicity, shortens duration of action. youtube.com |

| C-5 | Branched or unsaturated chains | Greater activity and shorter duration than straight chains. youtube.com |

| C-5 | Aromatic or alicyclic groups | More potent than aliphatic groups with the same carbon count. youtube.com |

| N-1 or N-3 | Alkylation (e.g., methylation) | Increases lipophilicity, can maintain anticonvulsant activity. |

| C-2 | Replacement of O with S (Thiobarbiturate) | Greatly increases lipophilicity, faster onset, shorter duration. youtube.com |

Stereochemical Modifications and Their Impact on Activity

Stereochemistry plays a pivotal role in the interaction of drugs with their biological targets, which are themselves chiral. For barbiturates with a chiral center at the C-5 position, such as phenobarbital and its analogs, the different enantiomers can exhibit distinct pharmacological and pharmacokinetic profiles.

The importance of stereochemistry is strikingly demonstrated in studies of N-3-benzylphenobarbital. Although these studies focused on the inhibition of the metabolic enzyme CYP2C19 rather than anticonvulsant activity, they provide compelling evidence of enantioselectivity. The enantiomers of N-3-benzylphenobarbital were synthesized and resolved, revealing a significant difference in their inhibitory potency. The (-)-enantiomer was found to be a highly potent, competitive inhibitor of CYP2C19, whereas its (+)-enantiomer was 20- to 60-fold less potent. nih.gov

This pronounced difference underscores that the three-dimensional arrangement of the substituents around the barbiturate core is critical for molecular recognition. Even more dramatically, research on other chiral barbiturates has shown that one enantiomer can be an anticonvulsant while the other is a convulsant. nih.gov This highlights the absolute necessity of considering stereochemistry in drug design and evaluation. The (R)-configuration of this compound is therefore a critical determinant of its specific biological activity, and any synthetic strategy must aim to control this stereocenter to produce the desired enantiomerically pure compound.

| Compound | Enantiomer | Inhibitory Potency (Kᵢ value) | Conclusion |

|---|---|---|---|

| N-3-Benzylphenobarbital | (-)-enantiomer | 79 nM | The (-)-enantiomer is significantly more potent (20-60x) as a CYP2C19 inhibitor, demonstrating high stereoselectivity. nih.gov |

| (+)-enantiomer | ~1.6 - 4.7 µM (estimated) |

Preclinical Pharmacological Investigations of R Benzylphenobarbital Animal Models

Neurobehavioral Efficacy Studies in Animal Models

Anticonvulsant Activity in Seizure Models (e.g., Kindling, PTZ)

Phenobarbital (B1680315) has demonstrated significant anticonvulsant properties in various animal models of epilepsy. The pentylenetetrazole (PTZ)-induced kindling model is a widely used method to induce chronic seizures in animals, mimicking aspects of human epilepsy. In this model, repeated administration of a subconvulsive dose of PTZ leads to a progressive intensification of seizure activity.

In a study using a PTZ kindling model in rats, phenobarbital was administered at different doses to assess its effect on seizure severity. The results indicated that phenobarbital at doses of 40 mg/kg and 60 mg/kg significantly reduced seizure scores after 14 days of treatment. However, a continuation of the treatment for 28 days resulted in an increase in seizure scores, suggesting the development of tolerance. Another study also highlighted that antiepileptic drugs like phenobarbital can mitigate the severity of seizures in the PTZ-kindling model.

| Treatment Group | Dose | Observation Period | Effect on Seizure Score | Reference |

|---|---|---|---|---|

| Phenobarbital | 20 mg/kg | 14 days | No significant decline | |

| Phenobarbital | 40 mg/kg | 14 days | Significant reduction | |

| Phenobarbital | 60 mg/kg | 14 days | Significant reduction | |

| Phenobarbital | 40 mg/kg | 28 days | Increased seizure scores (tolerance) | |

| Phenobarbital | 60 mg/kg | 28 days | Increased seizure scores (tolerance) |

Sedative and Hypnotic Effects in Rodent Models

Phenobarbital is well-known for its sedative and hypnotic effects, which are dose-dependent. These effects are often evaluated in rodents by measuring the onset and duration of sleep induced by the compound. The phenobarbital-induced sleep test is a common method to assess the sedative-hypnotic properties of substances.

Phenobarbital acts as a non-selective central nervous system depressant. At sub-hypnotic doses, it can be used as an anticonvulsant, while at higher doses, it induces sedation and sleep. Studies have shown that phenobarbital can potentiate the effects of other hypnotic agents, leading to a longer sleep duration.

Anxiolytic-like Activity in Animal Behavior Tests

The anxiolytic-like effects of phenobarbital have been investigated using behavioral tests such as the elevated plus-maze (EPM). The EPM is a widely used model to assess anxiety in rodents, based on their natural aversion to open and elevated spaces. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

In a study with maze-naive rats, phenobarbital administered at doses of 20-60 mg/kg demonstrated a clear anxiolytic profile. This was evidenced by an increased exploration of the open arms and a decrease in risk assessment behaviors. However, it was also noted that in rats with prior experience of the maze, the anxiolytic effects of phenobarbital were absent, a phenomenon referred to as "one-trial tolerance".

Neurophysiological and Electrophysiological Assessments in Animal Models

Modulation of Neuronal Excitability in Brain Slices

No studies were identified that specifically investigated the modulation of neuronal excitability by (R)-Benzylphenobarbital in brain slice preparations. While the parent compound, phenobarbital, is known to enhance GABAergic inhibition and thereby reduce neuronal excitability, there is no available research to confirm or quantify this effect for the (R)-benzyl derivative.

Long-Term Effects and Chronic Administration Studies in Animal Models

The scientific literature lacks any reports on the long-term effects or chronic administration of this compound in animal models. Consequently, there is no information available to address the development of tolerance, dependence, or the neurochemical adaptations following chronic exposure to this specific compound.

Development of Tolerance and Dependence Mechanisms (Preclinical)

There are no preclinical studies available that have investigated the development of tolerance and dependence mechanisms associated with this compound. Research on other barbiturates has shown that tolerance and dependence are significant concerns, often linked to alterations in GABA-A receptor sensitivity and expression. However, no such investigations have been published for this compound.

Neurochemical Adaptations Following Chronic Exposure (Animal Brains)

No data exists on the neurochemical adaptations in animal brains following chronic exposure to this compound. Studies on phenobarbital have indicated potential changes in various neurotransmitter systems and receptor densities with long-term use, but these findings cannot be extrapolated to its (R)-benzyl derivative without specific experimental evidence.

Advanced Analytical and Bioanalytical Methodologies for R Benzylphenobarbital Research

Chiral Separation Techniques for Enantiomeric Purity and Bioanalysis

The stereoselective nature of many biological processes underscores the importance of accurately quantifying the enantiomeric purity of chiral compounds like (R)-Benzylphenobarbital. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for achieving this separation.

The foundation of successful chiral separation lies in the selection of an appropriate chiral stationary phase (CSP). For barbiturates and their derivatives, several types of CSPs have shown efficacy. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (B160209), are widely used due to their broad applicability and ability to form transient diastereomeric complexes with a wide range of analytes. eijppr.comnih.gov Pirkle-type CSPs, which are smaller, covalently bonded molecules, also offer excellent durability and unique selectivity for various compound classes, including hydantoins, which are structurally related to barbiturates. hplc.eu

For the specific separation of N-3-benzyl derivatives of phenobarbital (B1680315), polysaccharide-based CSPs have been successfully employed. researchgate.netnih.gov The selection of the CSP is a critical first step in method development, often involving the screening of a variety of phases to identify the one that provides the best enantioselectivity.

Table 1: Examples of Chiral Stationary Phases for the Separation of Barbiturate (B1230296) Derivatives

| CSP Type | Chiral Selector Example | Applicable Technique(s) | Key Characteristics |

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | HPLC, SFC | Broad enantioselectivity, widely used for a variety of compounds. |

| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | HPLC, SFC | Complementary selectivity to cellulose-based phases. |

| Pirkle-Type | N-(3,5-Dinitrobenzoyl)-D-phenylglycine | HPLC | Covalently bonded, durable, good for π-acceptor/π-donor interactions. hplc.eu |

| Macrocyclic Glycopeptide | Teicoplanin | HPLC | Multimodal, can be used in normal-phase, reversed-phase, and polar organic modes. |

Once a suitable CSP is identified, the chromatographic conditions must be optimized to achieve baseline resolution of the enantiomers, which is essential for accurate quantification. Key parameters for optimization include the mobile phase composition, flow rate, and column temperature.

For HPLC separations, normal-phase chromatography using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is common for chiral separations on polysaccharide and Pirkle-type CSPs. hplc.eu In Supercritical Fluid Chromatography (SFC), the mobile phase typically consists of supercritical carbon dioxide and an organic modifier, often an alcohol like methanol or ethanol. researchgate.net SFC offers advantages of faster analysis times and reduced organic solvent consumption compared to HPLC.

A study on the separation of N-3-benzylphenobarbital enantiomers utilized a Chiralpak IC column with an isocratic mobile phase of 4% methanol with 25mM isobutylamine in carbon dioxide, demonstrating the effectiveness of SFC for this class of compounds. researchgate.net

Table 2: Illustrative Optimized Chromatographic Conditions for Chiral Separation of N-3-Benzylphenobarbital Enantiomers

| Parameter | HPLC | SFC |

| Column | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak IC, 4.6 x 150 mm, 3 µm researchgate.net |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | 4% Methanol with 25mM Isobutylamine in CO2 researchgate.net |

| Flow Rate | 1.0 mL/min | 2.5 mL/min researchgate.net |

| Column Temperature | 25 °C | 40 °C researchgate.net |

| Backpressure | N/A | 150 bar researchgate.net |

| Detection | UV at 254 nm | UV and Mass Spectrometry (MS) researchgate.net |

For preclinical research involving the analysis of this compound in biological matrices such as plasma, a fully validated bioanalytical method is required to ensure the reliability of the data. nih.gov Method validation is performed according to established guidelines and typically includes the assessment of the following parameters: selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability. ijpsr.comglobalresearchonline.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. bioanalysis-zone.comuab.edu

Table 3: Typical Validation Parameters and Acceptance Criteria for a Preclinical Bioanalytical Method for this compound in Plasma

| Validation Parameter | Description | Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix. |

| Linearity | The range over which the method provides results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Accuracy within ±20% of the nominal concentration; Precision ≤20% CV. |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration for QC samples (except at LLOQ). |

| Precision (Intra- and Inter-day) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤15% for QC samples (except at LLOQ). |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration under various storage conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |

Spectroscopic Characterization for Research Purposes

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its stereochemistry, conformation, and metabolic products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For elucidating the stereochemistry and conformation of this compound, advanced 2D NMR techniques are particularly valuable.

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, and it is detected using experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). columbia.edunanalysis.com These experiments can reveal the spatial proximity of different protons within the molecule, which is crucial for determining the relative stereochemistry and preferred conformation. acdlabs.com For instance, NOE correlations between the protons of the benzyl (B1604629) group and the phenobarbital core can provide insights into the orientation of the benzyl substituent.

Table 4: Application of Advanced NMR Techniques for this compound Structural Analysis

| NMR Technique | Information Provided | Application to this compound |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Helps in assigning the proton signals of the ethyl and phenyl groups on the phenobarbital ring. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates proton signals with their directly attached carbon atoms. | Aids in the assignment of both proton and carbon spectra of the entire molecule. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). | Useful for confirming the connectivity of the benzyl group to the nitrogen atom of the phenobarbital ring. |

| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space correlations between protons that are in close proximity. | Provides critical information for determining the relative stereochemistry and the preferred conformation of the benzyl group relative to the phenobarbital core. columbia.edunanalysis.com |

Mass spectrometry (MS), particularly when coupled with a separation technique like LC or SFC, is a primary tool for the identification and quantification of drug metabolites. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of metabolites. nih.gov Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which provides structural information about the metabolite. nih.gov

In the context of this compound research, in vitro studies using human liver microsomes can be conducted to identify potential metabolites. The resulting samples would be analyzed by LC-MS/MS to detect and characterize metabolites formed through various biotransformation pathways, such as hydroxylation on the aromatic rings or the alkyl chain.

Table 5: Hypothetical Metabolites of this compound and their Characterization by Mass Spectrometry

| Putative Metabolite | Biotransformation | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) |

| M1: Hydroxylated Benzyl Group | Aromatic Hydroxylation | 339.1285 | Fragments indicating hydroxylation on the benzyl ring. |

| M2: Hydroxylated Phenyl Group | Aromatic Hydroxylation | 339.1285 | Fragments showing hydroxylation on the phenyl ring of the phenobarbital core. |

| M3: Hydroxylated Ethyl Group | Aliphatic Hydroxylation | 339.1285 | Loss of water from the hydroxylated ethyl group. |

| M4: N-debenzylation | N-dealkylation | 233.0866 | Corresponds to the mass of phenobarbital. |

Circular Dichroism Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides essential information on the stereochemistry of chiral molecules. creative-proteomics.comnifdc.org.cn It measures the differential absorption of left- and right-circularly polarized light by a chiral compound. chromatographytoday.com Enantiomers, being non-superimposable mirror images, exhibit equal but oppositely signed CD spectra, making CD an ideal method for confirming the absolute configuration of compounds like this compound. nih.gov

The process involves dissolving the purified enantiomer in a suitable solvent and measuring its CD spectrum, typically in the ultraviolet (UV) range where the molecule's chromophores absorb light. The resulting spectrum shows positive or negative peaks, known as Cotton effects, at specific wavelengths. nih.gov For this compound, the spectrum would be compared to that of its S-enantiomer or to a theoretically calculated spectrum. The (R)-enantiomer is expected to produce a CD spectrum that is a mirror image of the (S)-enantiomer. nih.gov For example, if the (R)-enantiomer displays a positive Cotton effect at a particular wavelength, the (S)-enantiomer will show a negative one of equal magnitude. nih.gov

Furthermore, the magnitude of the CD signal is directly proportional to the enantiomeric purity of the sample. nih.gov This allows for the quantitative determination of enantiomeric excess (% ee) by creating a calibration curve with samples of known enantiomeric composition. nih.govnih.gov This is particularly valuable in both synthetic chemistry to verify the success of stereoselective synthesis and in quality control. nifdc.org.cn The combination of High-Performance Liquid Chromatography with a CD detector (HPLC-CD) can be employed to simultaneously separate and confirm the enantiomeric identity of eluting peaks without the need for a chiral stationary phase in some cases. chromatographytoday.comnih.gov

Table 1: Hypothetical Circular Dichroism Data for Benzylphenobarbital Enantiomers

| Enantiomer | Wavelength of Maximum Absorption (λmax) | Molar Ellipticity [θ] (deg·cm²/dmol) | Cotton Effect Sign |

| This compound | 225 nm | +15,000 | Positive |

| (S)-Benzylphenobarbital | 225 nm | -15,000 | Negative |

| Racemic Benzylphenobarbital | 225 nm | 0 | None |

Immunoassays and Other Ligand Binding Assays for Research Applications

Immunoassays and ligand binding assays are fundamental tools in pharmacological research, enabling the study of drug-receptor interactions and the quantification of compounds in biological matrices. abyntek.comanalyticaltoxicology.com These techniques rely on the specific binding between a target molecule (like this compound or its receptor) and a binding agent (like an antibody or a labeled ligand). analyticaltoxicology.com

Development of Radioligand Binding Assays for Receptor Studies

Radioligand binding assays are a gold-standard method for characterizing the interaction of a ligand with its receptor, providing quantitative data on binding affinity (Kᵢ), receptor density (Bₘₐₓ), and binding kinetics. nih.govoncodesign-services.comgiffordbioscience.com For this compound, which acts on GABA-A receptors, these assays are crucial for understanding its potency and selectivity. frontiersin.orgyoutube.com

The development of such an assay involves several key components: a source of the target receptor (e.g., membrane preparations from brain tissue or cells expressing recombinant GABA-A receptors), a radiolabeled ligand (radioligand), and a method to separate receptor-bound from free radioligand. oncodesign-services.comnih.gov The radioligand, often labeled with tritium (³H) or iodine-125 (¹²⁵I), binds to the receptor with high affinity and specificity. oncodesign-services.com

In a competition binding assay , a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing compound, such as this compound. nih.govgiffordbioscience.com this compound will compete with the radioligand for binding to the GABA-A receptor. By measuring the decrease in radioactivity bound to the receptor as the concentration of this compound increases, an inhibition curve can be generated. From this curve, the IC₅₀ value (the concentration of this compound that displaces 50% of the specific binding of the radioligand) is determined. The IC₅₀ is then used to calculate the binding affinity (Kᵢ) of this compound for the receptor using the Cheng-Prusoff equation. nih.gov

Table 2: Example Competition Radioligand Binding Data for GABA-A Receptor

| Compound | Radioligand Used | Receptor Source | Kᵢ (nM) |

| This compound | [³H]-Flunitrazepam | Rat Cortical Membranes | 85 |

| (S)-Benzylphenobarbital | [³H]-Flunitrazepam | Rat Cortical Membranes | 250 |

| Diazepam (Control) | [³H]-Flunitrazepam | Rat Cortical Membranes | 5 |

| GABA (Control) | [³H]-Muscimol | Rat Cortical Membranes | 20 |

Enzyme-Linked Immunosorbent Assays (ELISA) for Quantification (Research Tools)

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile plate-based immunoassay technique used for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. quanterix.comthermofisher.com For a small molecule like this compound, a competitive ELISA format is typically developed as a research tool for quantification in buffer or biological samples. novusbio.com

The development of a specific ELISA for this compound requires the production of a specific antibody. Since small molecules are not immunogenic on their own, this compound must first be chemically conjugated to a larger carrier protein (like bovine serum albumin, BSA) to create a hapten-carrier conjugate. This conjugate is then used to immunize an animal to produce polyclonal or monoclonal antibodies that recognize the barbiturate structure. nih.gov

In a typical competitive ELISA, a microplate is coated with a known amount of antibody specific to barbiturates. novusbio.com The samples containing unknown amounts of this compound are added to the wells, along with a fixed amount of enzyme-conjugated Benzylphenobarbital. The free this compound in the sample and the enzyme-conjugated version compete for the limited number of antibody binding sites on the plate. neogen.comlin-zhi.com After an incubation period, the plate is washed to remove unbound components. novusbio.com A substrate for the enzyme is then added, which generates a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a higher concentration of the target molecule results in less binding of the enzyme-conjugate and thus a weaker color signal. neogen.com A standard curve is generated using known concentrations of this compound to quantify the amount in the unknown samples. siemens-healthineers.com

Table 3: Representative Data for a Competitive ELISA Standard Curve

| This compound Concentration (ng/mL) | Absorbance at 450 nm (Mean) | % Binding |

| 0 (B₀) | 1.850 | 100% |

| 1 | 1.572 | 85% |

| 5 | 1.110 | 60% |

| 10 | 0.814 | 44% |

| 50 | 0.333 | 18% |

| 100 | 0.185 | 10% |

Research on Derivatives, Analogs, and Prodrug Strategies of R Benzylphenobarbital

Design Principles for Novel (R)-Benzylphenobarbital Derivatives

The rational design of new derivatives of this compound hinges on established medicinal chemistry principles to optimize its interaction with biological targets and improve its drug-like characteristics. Key strategies involve bioisosteric replacements and modifications to the core ring system to modulate activity and metabolic stability.

Bioisosterism is a strategy used in drug design to substitute atoms or functional groups within a lead compound with other groups that have similar physical or chemical properties, with the goal of enhancing desired pharmacological properties without significantly altering the chemical structure. wikipedia.org This approach can be used to improve potency, fine-tune selectivity, alter physical properties, reduce or redirect metabolism, and eliminate toxicity. u-tokyo.ac.jpnih.gov

For this compound, bioisosteric replacements could be applied to several parts of the molecule. For instance, the phenyl groups could be exchanged with other aromatic or heteroaromatic rings. Introducing heteroatoms like nitrogen into an aromatic ring can create opportunities for additional hydrogen bonding interactions with a target protein, potentially increasing affinity and selectivity. slideshare.net Another common tactic is the replacement of hydrogen atoms with fluorine. wikipedia.org This is particularly useful at sites prone to metabolic oxidation, as the strong carbon-fluorine bond can block metabolism, thereby improving the compound's metabolic stability and bioavailability. wikipedia.org Non-classical bioisosteres, which are structurally distinct but share key physicochemical properties, offer even greater flexibility. fiveable.me For example, a trifluoromethyl (-CF3) or cyano (-CN) group might be used to replace a chloro (-Cl) group to modulate electronic properties and binding interactions. wikipedia.org

A successful example of modifying the phenobarbital (B1680315) scaffold is the synthesis of N-3-benzyl derivatives. researchgate.netnih.gov In the case of this compound, which is N-benzylphenobarbital, the addition of the benzyl (B1604629) group at the N-3 position of the barbiturate (B1230296) ring was a critical modification that led to a significant increase in potency and selectivity for a specific biological target. researchgate.netnih.gov Further exploration could involve fusing other rings to the barbiturate core to create more rigid structures, which can lock the molecule into a more favorable conformation for binding and potentially increase selectivity. slideshare.net Analysis of ring systems found in clinically trialed and approved drugs shows that while a core set of rings is frequently reused, novel ring systems continue to be introduced, suggesting that innovative modifications to the barbiturate core could yield promising new candidates. nih.gov

Synthetic Methodologies for Novel Analogs

The creation of new analogs of this compound requires sophisticated synthetic strategies, particularly those that can control stereochemistry and efficiently generate a wide variety of derivatives for screening.

Since the biological activity of N-3-benzyl-phenobarbital is highly dependent on its stereochemistry, with the (-)-enantiomer being significantly more potent than its antipode, stereoselective synthesis is crucial for producing novel chiral analogs. researchgate.netnih.gov The original synthesis of these compounds involved chromatographic resolution to separate the enantiomers. researchgate.netnih.gov However, for producing new and more complex analogs, developing direct asymmetric synthetic routes is highly desirable.

Modern synthetic methods offer several approaches to achieve this. Organocatalysis and metal-based catalysis are powerful tools for constructing chiral centers with high enantioselectivity. mdpi.commdpi.com For example, chiral palladium complexes have been used in the enantioselective synthesis of barbiturate derivatives, demonstrating the feasibility of controlling the stereochemistry at the C-5 position. mdpi.comnih.gov Such catalytic systems could be adapted to synthesize a range of this compound analogs with high optical purity, avoiding the need for costly and often inefficient chiral separation steps. researchgate.net

To efficiently explore the structure-activity relationship (SAR) of this compound derivatives, high-throughput synthesis techniques are invaluable. Parallel synthesis allows for the simultaneous creation of a large number of individual, structurally related compounds in an array format, such as a 96-well plate. nih.govbioduro.comspirochem.com This method is ideal for lead optimization, as it enables the rapid generation of libraries where specific parts of the molecule, such as substituents on the benzyl or phenyl rings, are systematically varied. acs.orgasynt.com

Combinatorial chemistry offers a way to generate even larger and more diverse chemical libraries. acs.orgnih.gov This can be done using either solid-phase or solution-phase techniques to systematically and repetitively connect different "building blocks." nih.govwiley.com For example, a library of N-3-substituted phenobarbital analogs could be created by reacting the phenobarbital core with a diverse set of benzyl halides or other electrophiles using parallel synthesis. bioduro.com These high-throughput approaches dramatically accelerate the drug discovery process by providing a large set of compounds for biological screening in a short amount of time. nih.govacs.org

Preliminary In Vitro Pharmacological Characterization of New Derivatives

The initial characterization of novel this compound derivatives typically involves in vitro assays to determine their potency and selectivity against biological targets. Research has identified (-)-N-3-benzyl-phenobarbital, which corresponds to the (R)-enantiomer, as a highly potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19. researchgate.netnih.govbioivt.com

Studies using human liver microsomes and cDNA-expressed P450 isoforms have demonstrated that (-)-N-3-benzyl-phenobarbital is a competitive inhibitor of CYP2C19. researchgate.netnih.govnih.gov Its potency is highlighted by low nanomolar Kᵢ values, ranging from 71 to 94 nM in human liver preparations and a Kᵢ of 79 nM against recombinant CYP2C19. researchgate.netnih.gov Further validation in human liver microsomes confirmed its potent competitive inhibition of CYP2C19-mediated activity with an IC₅₀ value of 0.25 µM and a Kᵢ value of 0.12 µM. nih.gov

Crucially, this inhibition is highly selective. At concentrations that inhibit approximately 80% of CYP2C19 activity, the compound showed minimal effect (less than 16% inhibition) on a panel of other major CYP isoforms, including CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4. researchgate.netnih.gov The stereochemistry is vital for this activity, as the (+)-enantiomer was found to be 20- to 60-fold less potent. researchgate.netnih.gov This high potency and selectivity make (-)-N-3-benzyl-phenobarbital a valuable tool for in vitro phenotyping studies and a benchmark for the design of new derivatives. nih.govresearchgate.net

| CYP Isoform | Probe Substrate | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

|---|---|---|---|---|

| CYP1A2 | Phenacetin | >100 | N/A | Weak Inhibition |

| CYP2A6 | Coumarin | >100 | N/A | Weak Inhibition |

| CYP2B6 | Bupropion | 62 | N/A | Weak Inhibition |

| CYP2C8 | Amodiaquine | 34 | N/A | Weak Inhibition |

| CYP2C9 | Tolbutamide | 19 | N/A | Weak Inhibition |

| CYP2C19 | (S)-Mephenytoin | 0.25 | 0.12 | Competitive |

| CYP2D6 | Dextromethorphan | >100 | N/A | Weak Inhibition |

| CYP3A4 | Midazolam | 89 | N/A | Weak Inhibition |

Receptor Binding Screening of Analogs

Receptor binding assays are crucial for determining the affinity of a compound for a specific biological target. In the context of phenobarbital analogs, the primary target of interest is the GABA-A receptor. drugbank.compatsnap.com Barbiturates, as a class, are known to act as positive allosteric modulators of GABA-A receptors, enhancing the effect of the inhibitory neurotransmitter GABA. researchgate.netyoutube.comnih.gov

A systematic receptor binding screening of this compound analogs would involve testing their ability to bind to various subtypes of the GABA-A receptor. This would typically be conducted using radioligand binding assays, where the analogs compete with a known radiolabeled ligand for binding to the receptor. The results would provide data on the binding affinity (often expressed as Ki or IC50 values) of each analog for different GABA-A receptor subunit combinations.

Hypothetical Receptor Binding Data for this compound Analogs

| Analog | Modification | GABA-A Receptor Subtype | Binding Affinity (Ki, nM) |

| This compound | - | α1β2γ2 | Data Not Available |

| Analog A | 4-Chloro-benzyl | α1β2γ2 | Data Not Available |

| Analog B | 4-Methoxy-benzyl | α1β2γ2 | Data Not Available |

| Analog C | 3,4-Dichloro-benzyl | α1β2γ2 | Data Not Available |

| Analog D | 2-Fluoro-benzyl | α1β2γ2 | Data Not Available |

This table is for illustrative purposes only. No specific binding affinity data for this compound or its close analogs at the GABA-A receptor is currently available in the cited literature.

In Vitro Functional Assays (e.g., GABA-A Potentiation)

Following receptor binding studies, in vitro functional assays are necessary to determine the actual biological effect of the analogs. For compounds targeting the GABA-A receptor, a key functional assay is the measurement of GABA-A potentiation. This is often assessed using electrophysiological techniques, such as two-electrode voltage clamp in Xenopus oocytes expressing specific GABA-A receptor subtypes. nih.gov

These assays measure the enhancement of the GABA-induced chloride current in the presence of the test compound. The results would indicate whether an analog acts as a positive allosteric modulator and would quantify its efficacy (maximal potentiation) and potency (EC50).

Hypothetical GABA-A Potentiation Data for this compound Analogs

| Analog | GABA-A Receptor Subtype | EC50 (µM) for GABA Potentiation | Maximal Potentiation (% of GABA response) |

| This compound | α1β2γ2 | Data Not Available | Data Not Available |

| Analog A | α1β2γ2 | Data Not Available | Data Not Available |

| Analog B | α1β2γ2 | Data Not Available | Data Not Available |

| Analog C | α1β2γ2 | Data Not Available | Data Not Available |

| Analog D | α1β2γ2 | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No specific data on the in vitro functional activity of this compound or its analogs on GABA-A receptors is currently available in the cited literature.

Prodrug Approaches for Enhanced Research Applications